4-{[(E)-(5-bromo-2-thienyl)methylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-{[(E)-(5-bromo-2-thienyl)methylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol: is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a brominated thiophene moiety, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(E)-(5-bromo-2-thienyl)methylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 5-bromo-2-thiophenecarboxaldehyde with 4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol under acidic conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like glacial acetic acid to facilitate the condensation reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, leading to the formation of disulfides.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new triazole-based compounds with potential biological activities .
Biology: In biological research, this compound is studied for its potential as an antimicrobial agent due to the presence of the triazole ring, which is known to exhibit antifungal and antibacterial properties .
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an anticancer agent. The presence of the brominated thiophene and dimethoxyphenyl groups enhances its ability to interact with biological targets .
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{[(E)-(5-bromo-2-thienyl)methylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. The brominated thiophene moiety can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The dimethoxyphenyl group can interact with hydrophobic pockets in proteins, stabilizing the compound-protein complex .
Comparison with Similar Compounds
- 4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-(5-bromo-2-thienyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-(5-bromo-2-thienyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness: The uniqueness of 4-{[(E)-(5-bromo-2-thienyl)methylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both brominated thiophene and dimethoxyphenyl groups enhances its potential as a versatile compound in various research and industrial applications .
Properties
Molecular Formula |
C15H13BrN4O2S2 |
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Molecular Weight |
425.3 g/mol |
IUPAC Name |
4-[(E)-(5-bromothiophen-2-yl)methylideneamino]-3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H13BrN4O2S2/c1-21-11-5-3-9(7-12(11)22-2)14-18-19-15(23)20(14)17-8-10-4-6-13(16)24-10/h3-8H,1-2H3,(H,19,23)/b17-8+ |
InChI Key |
MIQIUXTXHQQDEW-CAOOACKPSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=C(S3)Br)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNC(=S)N2N=CC3=CC=C(S3)Br)OC |
Origin of Product |
United States |
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